

# Application of Boc protecting group in multi-step ADC synthesis.

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## Compound of Interest

Compound Name: MC-Val-Cit-PAB-NH-C2-NH-Boc

Cat. No.: B12416275

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## Application of Boc Protecting Group in Multi-step ADC Synthesis

### Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The synthesis of these complex molecules is a multi-step process that requires precise control over reactive functional groups. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of peptide-based linkers and the modification of cytotoxic payloads used in ADCs. Its widespread use stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.<sup>[1]</sup>

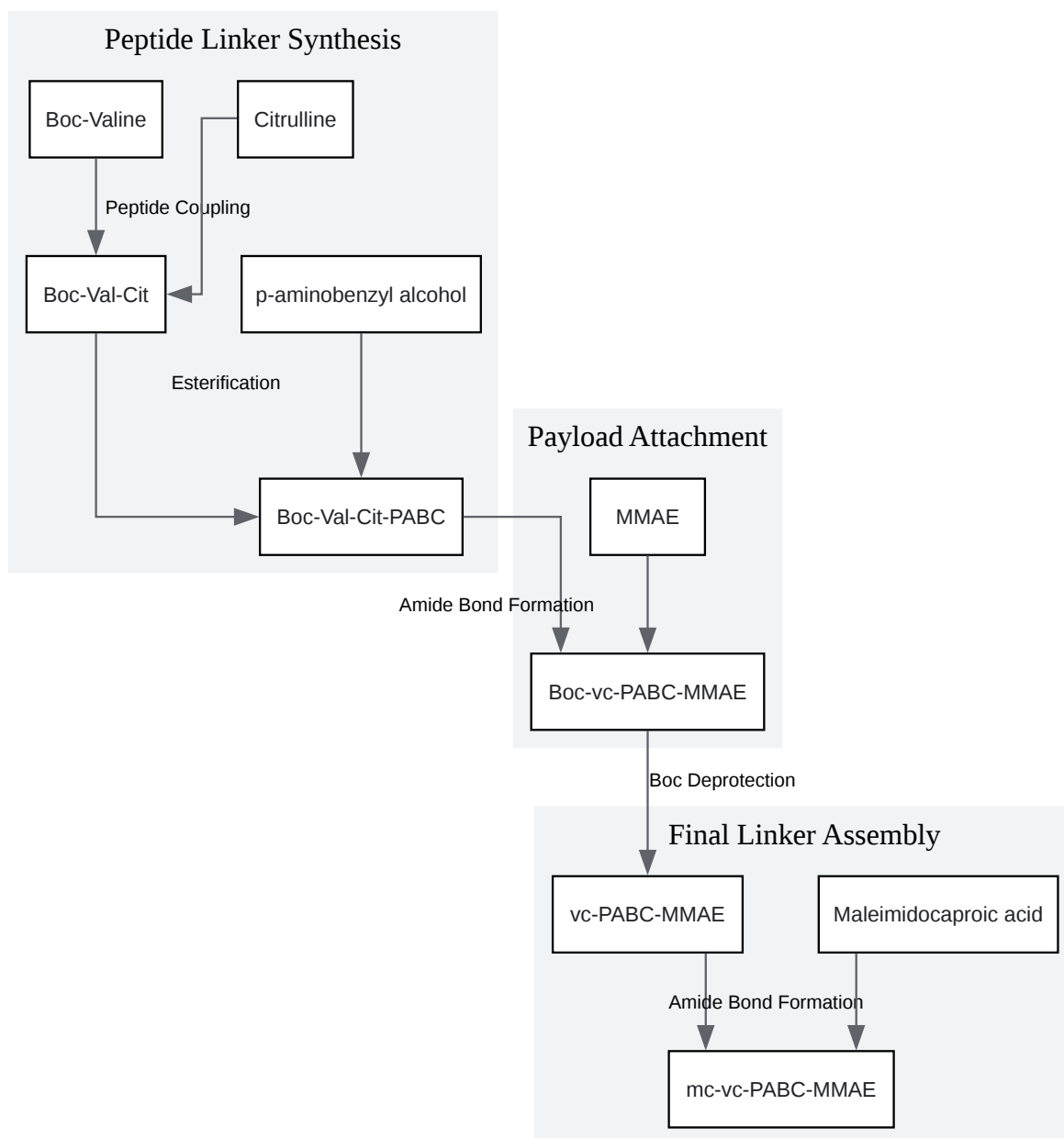
This document provides detailed application notes and protocols for the use of the Boc protecting group in the multi-step synthesis of a linker-payload conjugate, specifically focusing on the widely used valine-citrulline (vc) peptide linker attached to the potent cytotoxic agent, monomethyl auristatin E (MMAE). This linker-drug conjugate is a key component of the FDA-approved ADC, Brentuximab vedotin (ADCETRIS®).

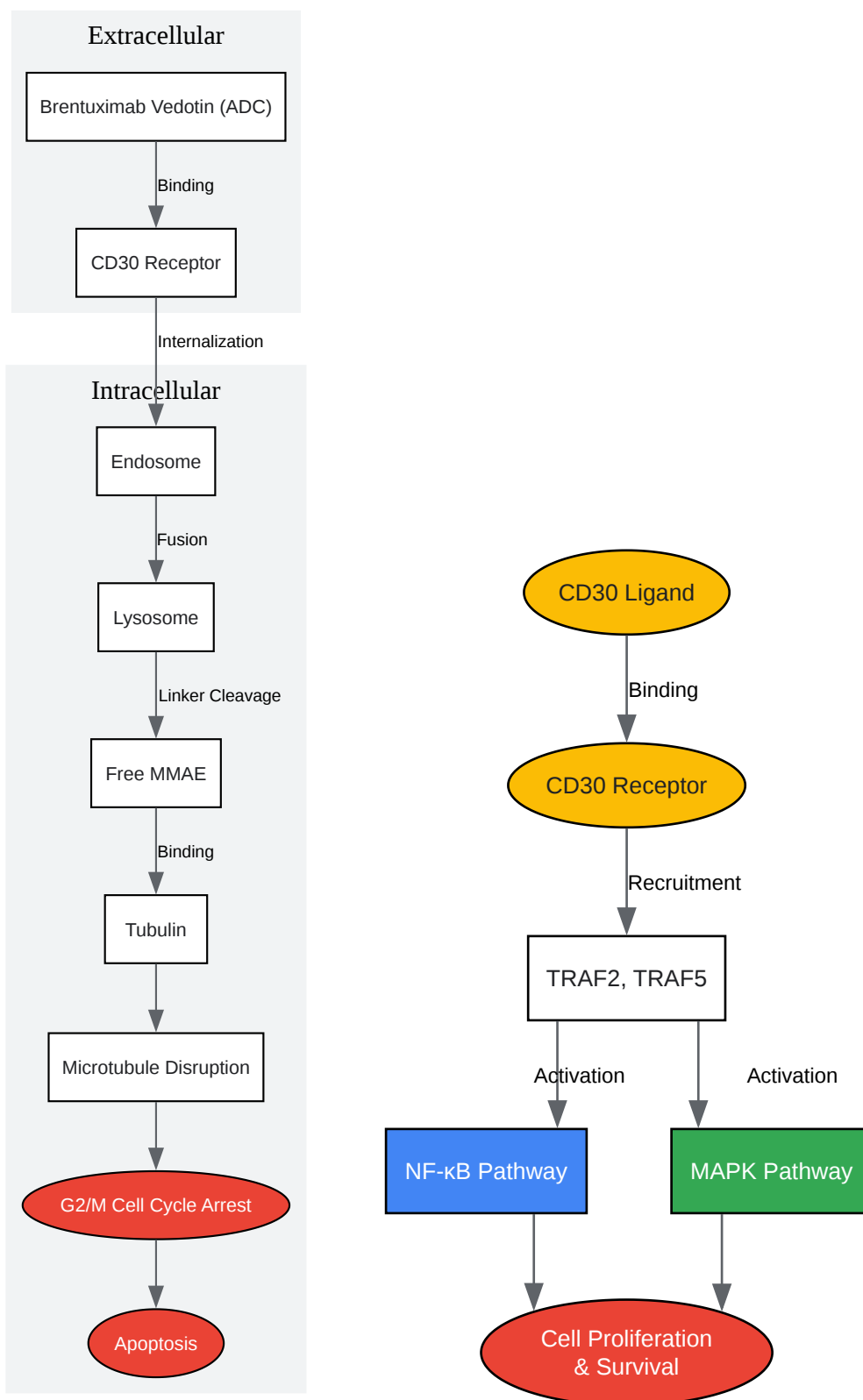
## Core Application: Synthesis of the vc-PABC-MMAE Drug-Linker

The synthesis of the maleimidocaproyl-valine-citrulline-p-aminobenzyl-MMAE (mc-vc-PABC-MMAE) conjugate is a prime example of the utility of the Boc protecting group. The primary amine on the valine residue must be protected to ensure selective peptide bond formation with citrulline. The Boc group is the protecting group of choice for this transformation.

### Logical Workflow for Drug-Linker Synthesis

The overall synthesis can be broken down into several key stages, each relying on the strategic use of protecting groups.





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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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